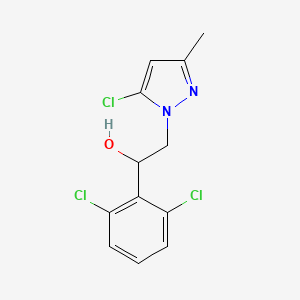
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5-position.
Coupling with 2,6-dichlorobenzaldehyde: The chlorinated pyrazole is then reacted with 2,6-dichlorobenzaldehyde in the presence of a base such as potassium carbonate to form the desired ethan-1-ol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-one, while reduction could produce 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethane.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of specific enzymes or receptors.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it could modulate the activity of the receptor and influence downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-chloro-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol: Lacks the methyl group at the 3-position of the pyrazole ring.
2-(3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol: Lacks the chlorine atom at the 5-position of the pyrazole ring.
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-phenylethan-1-ol: Lacks the chlorine atoms on the phenyl ring.
Uniqueness
The presence of both chlorine atoms on the phenyl ring and the methyl group on the pyrazole ring makes 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol unique. These structural features could influence its chemical reactivity, biological activity, and overall properties.
Eigenschaften
Molekularformel |
C12H11Cl3N2O |
|---|---|
Molekulargewicht |
305.6 g/mol |
IUPAC-Name |
2-(5-chloro-3-methylpyrazol-1-yl)-1-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C12H11Cl3N2O/c1-7-5-11(15)17(16-7)6-10(18)12-8(13)3-2-4-9(12)14/h2-5,10,18H,6H2,1H3 |
InChI-Schlüssel |
RZVSMVMPRMPTJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)Cl)CC(C2=C(C=CC=C2Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


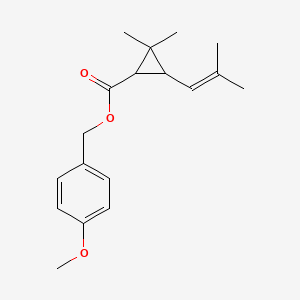
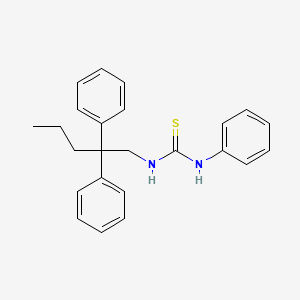
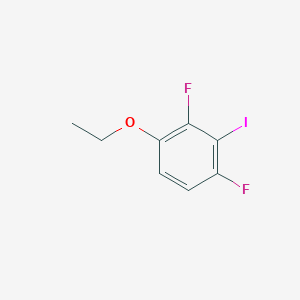
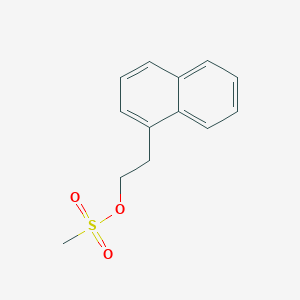
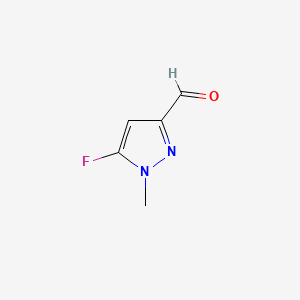
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
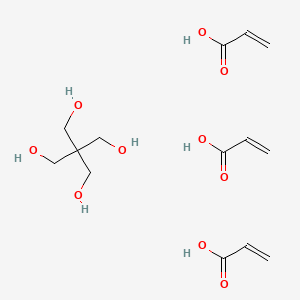
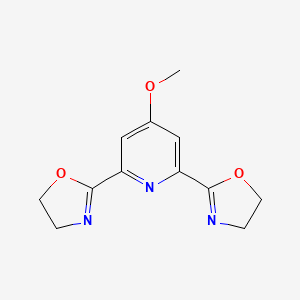
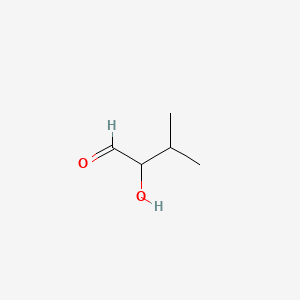
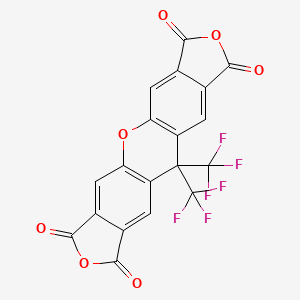

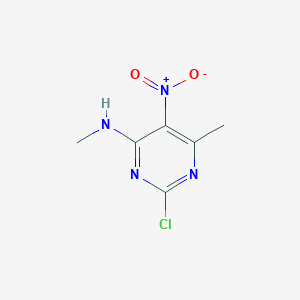
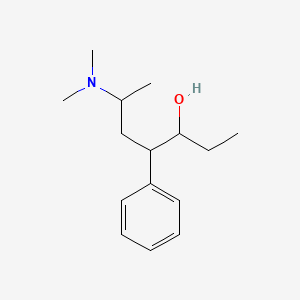
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
